N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as ETPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves the reaction of 2-ethylphenylamine with ethyl chloroacetate to form N-(2-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring, followed by oxidation of the thiosemicarbazone group to form the imine. The final step involves the acetylation of the amine group to form the desired compound.
Starting Materials
2-ethylphenylamine, ethyl chloroacetate, thiosemicarbazide, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium hydroxide
Reaction
Step 1: 2-ethylphenylamine is reacted with ethyl chloroacetate in the presence of sodium acetate and sulfuric acid to form N-(2-ethylphenyl)glycine ethyl ester., Step 2: N-(2-ethylphenyl)glycine ethyl ester is reacted with thiosemicarbazide in the presence of sodium hydroxide to form the thiazolidinone ring., Step 3: The thiosemicarbazone group is oxidized to form the imine using sodium nitrite and acetic anhydride., Step 4: The amine group is acetylated using acetic anhydride to form the final product, N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide.
Scientific Research Applications
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been studied for its potential applications in scientific research, specifically in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against various bacterial strains.
Mechanism Of Action
The mechanism of action of N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been found to have interesting biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in lab experiments is its potential for the development of new drugs. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide. One area of interest is the development of new drugs based on N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide's properties. Another area of interest is the investigation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential limitations.
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-8-5-3-4-6-9(8)15-11(17)7-10-12(18)16-13(14)19-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLYNJOOOQCIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
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